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molecular formula C8H3Cl2NO6 B8763123 2,5-Dichloro-3-nitrobenzene-1,4-dicarboxylic acid CAS No. 77350-06-2

2,5-Dichloro-3-nitrobenzene-1,4-dicarboxylic acid

Cat. No. B8763123
M. Wt: 280.01 g/mol
InChI Key: NSJLYUXYIKYXDM-UHFFFAOYSA-N
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Patent
US04252979

Procedure details

0.05 moles of 2,5-dichloro-3-nitro-terephthalic acid were refluxed in 2.11 moles of dimethyl sulphoxide (DMSO) at 189° C. for 70 minutes, after which the DMSO was removed by flash evaporation. The residue was dissolved in saturated sodium bicarbonate solution, which was extracted with chloroform to remove unwanted side-products. The aqueous phase was then acidified with 10% hydrochloric acid to complete precipitation and the resulting precipitate was filtered off, washed well with water and dried to give 88.5% crude yield of 2,5-dichloro-3-nitro-benzoic acid, melting at 214°-216° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2.11 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](C(O)=O)[C:8]([Cl:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CS(C)=O>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([Cl:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl
Name
Quantity
2.11 mol
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the DMSO was removed by flash evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
which was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
to remove unwanted side-products
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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